

What are the physical and chemical properties of aluminum phenoxide?

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Compound of Interest

Compound Name: Aluminum phenoxide

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Aluminum Phenoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **aluminum phenoxide**, an organoaluminum compound with significant applications in organic synthesis and polymer chemistry. This document consolidates key data, outlines experimental protocols for its characterization, and visualizes fundamental concepts related to its synthesis and reactivity.

Core Physical and Chemical Properties

Aluminum phenoxide, with the chemical formula $C_{18}H_{15}AlO_3$, is typically a white to light yellow solid.^[1] It is an organometallic compound where aluminum is coordinated to three phenoxide groups.^{[1][2]} Due to its reactivity, particularly with moisture, it should be handled with care in an inert atmosphere.^{[1][3]}

Quantitative Physical Properties

A summary of the key quantitative physical properties of **aluminum phenoxide** is presented in Table 1 for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₅ AlO ₃	[1][3][4][5][6]
Molecular Weight	306.30 g/mol	[3][4][7]
Appearance	White to light yellow powder/solid	[1][2][3]
Melting Point	156 °C (decomposes)	[4][8]
265 °C (decomposes)	[3]	
Boiling Point	>250 °C	[3]
Density	1.23 g/cm ³	[3][4][8]
Solubility	Soluble in organic solvents (e.g., alcohols, ethers, benzene derivatives). Reacts with water.	[1][2]

Structural and Spectroscopic Properties

The molecular structure of **aluminum phenoxide** is more complex than a simple monomeric species. In non-coordinating solvents like benzene, it can exist as a mixture of dimeric and trimeric species.[2] X-ray crystallography studies have revealed the formation of a dimeric THF adduct, [Al(OPh)₃·THF]₂, when crystallized from tetrahydrofuran.[9][10][11] In this structure, two aluminum centers are bridged by two phenoxide ligands, forming a central [Al(μ-OPh)₂Al] core.[9] Each aluminum atom is five-coordinate, with a disordered trigonal bipyramidal geometry.[9][10]

Spectroscopic techniques are crucial for the characterization of **aluminum phenoxide**. A summary of key spectroscopic data is provided in Table 2.

Technique	Observation	Significance	Source(s)
^1H NMR	Allows for the identification and positioning of substituents on the phenoxide ligands.	Confirms the structure of the aromatic rings.	[9]
^{13}C NMR	Provides detailed information about the carbon skeleton of the phenoxide ligands.	Characterizes the aromatic ring and any substituents.	[9]
^{27}Al NMR	Chemical shifts indicate the coordination environment of the aluminum atom (tetrahedral, trigonal bipyramidal, or octahedral).	Reveals the coordination state of aluminum in solution, which can be an equilibrium between different species.	[2][5][9][10]
Infrared (IR) Spectroscopy	Disappearance of the phenolic O-H stretching band and appearance of new bands corresponding to the Al-O coordination (typically in the $1030\text{-}1080\text{ cm}^{-1}$ region).	Confirms the formation of the aluminum-oxygen bond.	[9]
Mass Spectrometry (MS)	The molecular ion peak can confirm the molecular weight of the monomeric species ($m/z \approx 306.29$).	Determines the molecular weight and provides structural information through fragmentation patterns.	[9]

Chemical Properties and Reactivity

Aluminum phenoxide exhibits reactivity characteristic of aluminum alkoxides.^[1] Its key chemical properties include:

- **Hydrolysis:** It is highly sensitive to moisture and air, readily hydrolyzing to form aluminum hydroxide and phenol.^{[1][2][3]} This reaction is exothermic.^[9]
- **Lewis Acidity:** The aluminum center acts as a Lewis acid, allowing it to catalyze various organic reactions, such as Friedel-Crafts alkylation and acylation.^[9]
- **Complex Formation:** It can form complexes with various ligands, which influences its reactivity and stability.^{[1][9]}
- **Reactivity in Synthesis:** It participates in reactions like transesterification and polymerization.^[1]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of **aluminum phenoxide**.

Synthesis of Aluminum Phenoxide

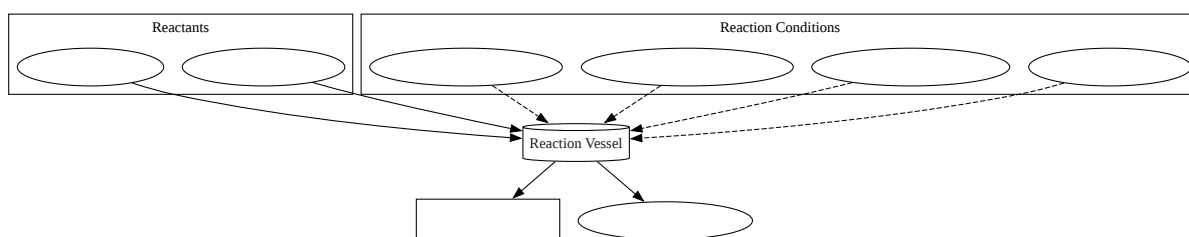
A common method for the synthesis of **aluminum phenoxide** is the direct reaction of aluminum with phenol.^{[2][5]}

Materials:

- Aluminum (powder or turnings)
- Phenol
- Mercuric chloride (catalyst, optional)^{[12][13]}
- p-Xylene (solvent, optional)^[9]
- Nitrogen gas supply

Procedure:

- In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add phenol and a catalytic amount of mercuric chloride (if used).
- Heat the mixture to melt the phenol and then add aluminum powder in small portions under a nitrogen atmosphere.
- The reaction mixture is then heated to reflux (typically between 160-180°C) for several hours (e.g., 3-4 hours) to ensure complete reaction.^{[9][13]}
- The reaction can be monitored by the evolution of hydrogen gas.
- After the reaction is complete, the mixture is cooled, and the product can be isolated. If a solvent like p-xylene is used, it can be removed by distillation.
- The resulting **aluminum phenoxide** is a solid that should be stored under an inert atmosphere.



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Caption: Generalized workflow for the synthesis of **aluminum phenoxide**.

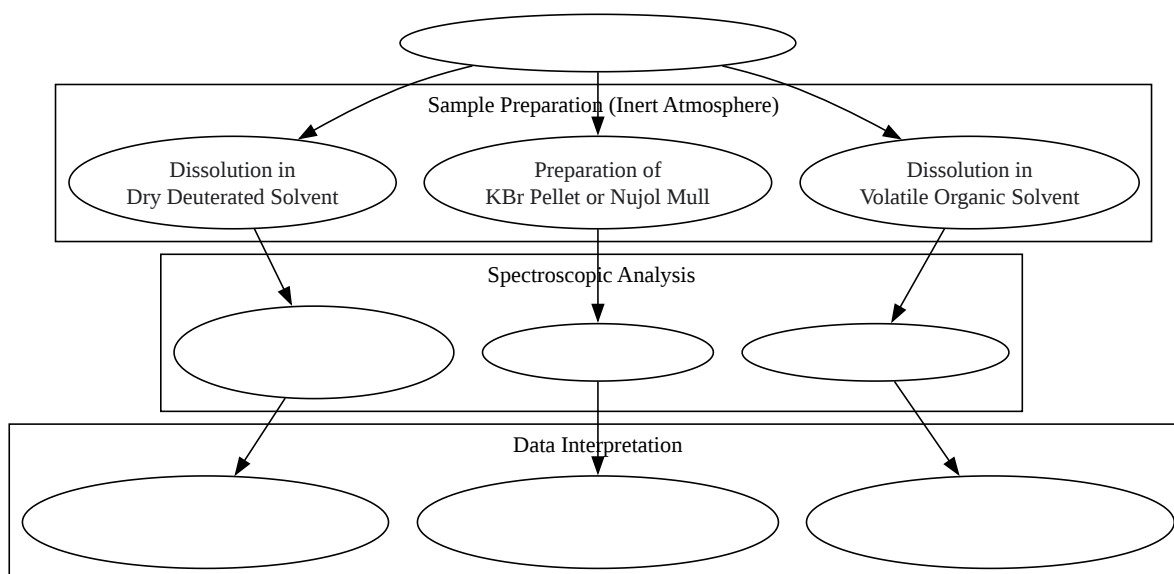
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Due to its moisture sensitivity, samples for NMR analysis must be prepared in a glovebox or under an inert atmosphere. Deuterated solvents such as CDCl_3 or C_6D_6 that have been thoroughly dried should be used.
- **^1H and ^{13}C NMR:** Standard acquisition parameters can be used. The spectra will show characteristic signals for the phenoxide ligand.
- **^{27}Al NMR:** A wider spectral width may be necessary due to the broad signals often observed for quadrupolar nuclei like ^{27}Al . The chemical shift will be indicative of the coordination environment of the aluminum center.[\[9\]](#)

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet or as a mull (e.g., Nujol). The preparation should be done in a dry environment to prevent hydrolysis.
- **Data Acquisition:** The IR spectrum should be recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The key diagnostic features are the disappearance of the broad O-H stretch from phenol and the appearance of Al-O stretching vibrations.[\[9\]](#)

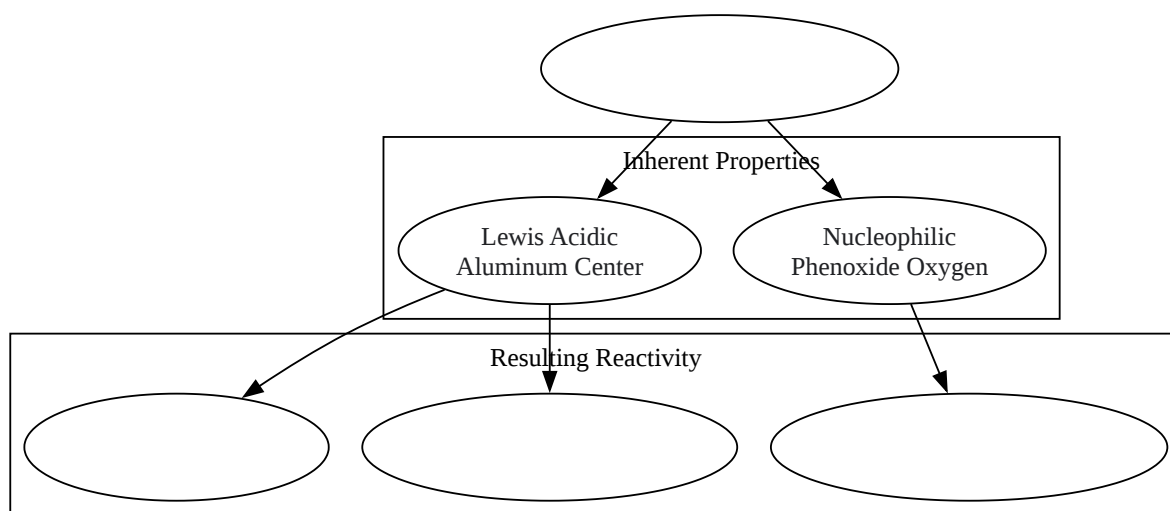


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Caption: Experimental workflow for the spectroscopic characterization of **aluminum phenoxide**.

Logical Relationships in Reactivity

The reactivity of **aluminum phenoxide** is governed by the electrophilic nature of the aluminum center and the nucleophilic character of the phenoxide oxygen. This dual reactivity is central to its catalytic activity.



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Caption: Conceptual diagram of the reactivity of **aluminum phenoxide**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **aluminum phenoxide**, supported by quantitative data, experimental protocols, and conceptual visualizations. A thorough understanding of its properties, particularly its sensitivity to moisture and its rich coordination chemistry, is crucial for its effective application in research and development. The information presented herein serves as a valuable resource for scientists and professionals working with this versatile organoaluminum compound.

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